aceroside VII

Description

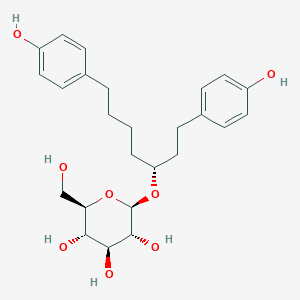

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H34O8 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(3R)-1,7-bis(4-hydroxyphenyl)heptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C25H34O8/c26-15-21-22(29)23(30)24(31)25(33-21)32-20(14-9-17-7-12-19(28)13-8-17)4-2-1-3-16-5-10-18(27)11-6-16/h5-8,10-13,20-31H,1-4,9,14-15H2/t20-,21-,22-,23+,24-,25-/m1/s1 |

InChI Key |

MAUAGULXOHJIER-RRLSKXGXSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCCC[C@H](CCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Isolation and Advanced Purification Methodologies for Aceroside Vii

Strategies for Extraction from Botanical Matrices

The primary documented source of aceroside VII is the stem bark of the Nikko maple, Acer nikoense MAXIM. researchgate.net The general strategy for liberating this compound from this plant material involves solvent extraction followed by preliminary fractionation.

The initial step is the preparation of the plant material, which typically involves drying the stem bark to a constant weight and grinding it into a fine powder. This process increases the surface area available for solvent penetration, thereby enhancing extraction efficiency. The powdered bark is then subjected to exhaustive extraction, often using polar organic solvents. Methanol or ethanol (B145695) are commonly employed, sometimes in hydroalcoholic mixtures, as they are effective at solubilizing polar glycosides like this compound. science.gov Techniques such as maceration, percolation, or Soxhlet extraction can be utilized, with the goal of thoroughly leaching the target compounds from the plant matrix. uri.edu

Following extraction, the crude extract, which contains a complex mixture of phytochemicals, is concentrated under reduced pressure. This concentrated extract is then typically suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity. This step serves as a preliminary purification, separating compounds based on their differential solubility. For a moderately polar glycoside like this compound, partitioning with solvents such as ethyl acetate (B1210297) can enrich the target compound in a specific fraction, removing highly lipophilic substances (like fats and waxes) and highly polar components (like sugars and salts). nih.govnih.gov The resulting enriched fraction serves as the starting material for fine purification by chromatography.

Chromatographic Separation Techniques

To isolate this compound from the enriched extract, various chromatographic methods are employed. These techniques separate molecules based on differences in their physical and chemical properties, such as polarity, size, and charge.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique indispensable for the final purification of natural products like this compound. groupepolyphenols.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle significant quantities of material. groupepolyphenols.com

For a diarylheptanoid glycoside, reversed-phase chromatography is the most common mode. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by hydrophobic interactions between the analytes and the stationary phase. By carefully controlling the mobile phase composition, typically through a gradient elution, compounds can be separated with high efficiency.

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. This eliminates issues common in traditional column chromatography, such as irreversible adsorption of the sample onto the stationary phase, which can lead to low recovery and sample degradation. High-Speed Counter-Current Chromatography (HSCCC) is a modern application of this technique that uses a strong centrifugal field to retain the liquid stationary phase while the mobile phase is pumped through it.

HSCCC is particularly well-suited for the preparative separation of polar natural products from complex mixtures. The key to a successful HSCCC separation is the selection of a suitable biphasic solvent system. The system must provide an appropriate partition coefficient (K) for this compound, ideally between 0.5 and 2, to ensure effective resolution and a reasonable elution time.

A hypothetical orthogonal workflow for purifying this compound could involve a primary separation by reversed-phase HPLC, which separates based on hydrophobicity. Fractions containing the compound of interest, along with co-eluting impurities, could then be subjected to a second, orthogonal separation. Suitable secondary techniques could include:

Hydrophilic Interaction Liquid Chromatography (HILIC): This method uses a polar stationary phase and a largely organic mobile phase, separating compounds based on their polarity and hydrophilicity, a mechanism distinct from reversed-phase.

Strong Cation Exchange (SCX) Chromatography: This technique separates molecules based on their net positive charge at a given pH. While this compound is neutral, this method would be highly effective at removing any basic impurities.

This two-dimensional approach ensures that impurities that are chemically similar in one dimension (e.g., having similar hydrophobicity) can be resolved in the second dimension (e.g., by having different polarities).

Purity Assessment for Biological and Chemical Studies

After purification, the identity and purity of the isolated this compound must be rigorously confirmed. This is crucial to ensure that any observed biological activity is attributable to the compound itself and not to residual impurities. A combination of chromatographic and spectroscopic methods is used for this purpose.

High-Performance Liquid Chromatography (HPLC): The purity of the final sample is typically assessed using analytical HPLC coupled with a detector like a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). nih.gov The sample is considered pure if the chromatogram shows a single, sharp, and symmetrical peak when monitored at multiple wavelengths. Purity is often expressed as a percentage of the total peak area.

Spectroscopic Analysis:

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide the exact molecular weight of the compound, which can be compared to the theoretical mass of this compound (C₂₅H₃₄O₈, MW: 462.53 g/mol ). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC, HSQC) NMR experiments are used to elucidate the complete chemical structure of the isolated compound. The resulting spectral data are compared with published values for this compound to definitively confirm its identity. researchgate.net

Only when a compound passes these stringent purity and identity checks is it deemed suitable for further scientific investigation.

Table of Mentioned Compounds

Structural Elucidation and Stereochemical Characterization of Aceroside Vii

Chiroptical Methods for Absolute Configuration Determination (e.g., Circular Dichroism)

Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful tools for determining the absolute configuration of stereogenic centers. Circular dichroism (CD) spectroscopy is a primary technique in this regard.

The absolute configuration of aceroside VII, isolated from the inner bark of Acer nikoense, has been established through the application of circular dichroism. jst.go.jp The CD spectrum of a molecule provides a unique fingerprint that is directly related to its three-dimensional structure. By comparing the experimentally measured CD spectrum with that of known compounds or with spectra predicted by computational methods, the absolute stereochemistry can be deduced.

The general approach involves analyzing the sign and magnitude of the Cotton effects at specific wavelengths. These are then correlated with established rules, such as the exciton (B1674681) chirality method, or compared with the spectra of structurally related compounds whose absolute configurations have been unequivocally determined, often by X-ray crystallography.

Table 1: General Principles of Circular Dichroism in Stereochemical Analysis

| Principle | Description |

| Chirality | A molecule is chiral if it is non-superimposable on its mirror image. |

| Circularly Polarized Light | Light in which the electric field vector rotates in a helical path, either to the left (left-handed) or to the right (right-handed). |

| Differential Absorption | Chiral molecules absorb left- and right-handed circularly polarized light to different extents (ΔA = AL - AR). |

| Cotton Effect | The characteristic wavelength-dependent pattern of peaks and troughs in a CD spectrum. |

| Absolute Configuration | The precise 3D arrangement of atoms at a chiral center, designated as (R) or (S). |

Comparative Spectroscopic Analysis with Related Acerosides

The structural elucidation of this compound is further solidified by comparing its spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with those of closely related acerosides. Diarylheptanoids from Acer and Alnus species often share a common structural backbone, differing only in the nature and position of substituents or the stereochemistry of chiral centers.

This compound has been isolated alongside other known diarylheptanoids such as oregonin, platyphylloside, and hirsutanonol (B155113) derivatives from the bark of Alnus glutinosa. researchgate.netresearchgate.net The co-occurrence of these compounds provides a valuable opportunity for direct comparative analysis of their spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon atom in the molecule. By comparing the NMR spectra of this compound with those of related compounds, key structural features can be confirmed. For instance, the chemical shifts and coupling constants of the protons in the heptane (B126788) chain can help to establish the relative stereochemistry of the hydroxyl and glycosidic linkages. The signals corresponding to the aromatic rings and the sugar moiety can be assigned by comparison with the data of known acerosides.

While specific, detailed comparative NMR data tables for this compound versus other acerosides are not publicly available, the literature indicates that such comparisons were instrumental in its initial characterization. researchgate.netresearchgate.netnih.gov

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound, allowing for the confirmation of its molecular formula. Fragmentation patterns observed in the MS/MS spectra can provide further structural information, such as the nature of the sugar moiety and its point of attachment to the diarylheptanoid aglycone. Comparing these fragmentation patterns with those of known acerosides helps to corroborate the proposed structure.

Biosynthesis and Metabolic Pathways of Aceroside Vii

Primary Precursors and Intermediary Metabolism

The journey to aceroside VII begins with fundamental building blocks derived from primary metabolism. The shikimate pathway serves as the foundational route, converting simple carbohydrate precursors into aromatic amino acids. nih.govcapes.gov.br The initial key precursors for this pathway are phosphoenolpyruvate (B93156) (PEP), from glycolysis, and erythrose 4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway. nih.gov These molecules undergo a seven-step enzymatic conversion to produce chorismate, a crucial branch-point intermediate. nih.gov

From chorismate, the pathway leads to the synthesis of the aromatic amino acid L-phenylalanine. L-phenylalanine then serves as the primary precursor for the phenylpropanoid pathway, which generates a variety of secondary metabolites, including the building blocks of diarylheptanoids.

Elucidation of Diarylheptanoid Biosynthetic Routes (Shikimate Pathway Contribution)

The biosynthesis of the diarylheptanoid core of this compound is a multi-step process that directly utilizes intermediates from the phenylpropanoid pathway, which itself is downstream of the shikimate pathway. The general biosynthetic route for diarylheptanoids is understood to involve the condensation of precursors derived from L-phenylalanine.

The key steps are as follows:

Formation of Cinnamic Acid Derivatives: L-phenylalanine is first converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. These reactions are central to the phenylpropanoid pathway.

Activation to Coenzyme A Esters: p-Coumaric acid is activated to its corresponding coenzyme A (CoA) ester, p-coumaroyl-CoA.

Chain Extension: The diarylheptanoid backbone is assembled through the activity of a type III polyketide synthase (PKS). This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by decarboxylation, to form a linear diarylheptanoid precursor. nih.gov

Cyclization: The linear diarylheptanoid undergoes an intramolecular cyclization to form the characteristic biphenyl (B1667301) ether linkage of the acerogenin aglycone. The precise enzymatic control of this cyclization is an area of ongoing research, but it is a critical step in the formation of cyclic diarylheptanoids like this compound. nih.gov

Glycosylation: The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the acerogenin aglycone. This glycosylation is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a sugar group from an activated sugar donor, such as UDP-glucose, to the aglycone.

The following table outlines the key intermediates in the proposed biosynthetic pathway of this compound.

| Precursor/Intermediate | Role in the Pathway |

| Phosphoenolpyruvate (PEP) | Primary precursor from glycolysis. |

| Erythrose 4-phosphate (E4P) | Primary precursor from the pentose phosphate pathway. |

| Chorismate | Key branch-point intermediate of the shikimate pathway. nih.gov |

| L-Phenylalanine | Aromatic amino acid precursor to the phenylpropanoid pathway. |

| p-Coumaric acid | Phenylpropanoid intermediate. |

| p-Coumaroyl-CoA | Activated precursor for polyketide synthesis. |

| Malonyl-CoA | Extender unit for the heptanoid chain formation. |

| Linear diarylheptanoid | Intermediate precursor to the cyclic structure. |

| Acerogenin (aglycone) | The cyclic diarylheptanoid core of this compound. |

| UDP-sugar | Activated sugar donor for the final glycosylation step. |

Enzymatic Catalysis and Genetic Regulation of this compound Formation

The biosynthesis of this compound is orchestrated by a series of specific enzymes, each encoded by corresponding genes. While the complete enzymatic machinery for this compound biosynthesis in Acer species has not been fully elucidated, inferences can be drawn from studies on related compounds.

Key enzyme classes involved include:

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.

Polyketide Synthases (PKS): Responsible for the iterative condensation of malonyl-CoA units with a starter molecule of p-coumaroyl-CoA to form the heptanoid chain.

Cytochrome P450 monooxygenases (CYP450s): Likely involved in the oxidative coupling reaction that leads to the formation of the biphenyl ether linkage in the acerogenin aglycone.

UDP-glycosyltransferases (UGTs): Catalyze the final glycosylation step, attaching a sugar moiety to the acerogenin aglycone to yield this compound.

The genetic regulation of this compound biosynthesis is likely integrated with the broader regulation of secondary metabolism in Acer species. This regulation is often controlled by transcription factors, such as MYB and bHLH proteins, which can be induced by developmental cues and environmental stresses. These transcription factors can coordinately regulate the expression of genes encoding the biosynthetic enzymes involved in the pathway. For instance, the regulation of flavonoid biosynthesis, which also originates from the phenylpropanoid pathway, is well-studied and often shares regulatory elements with other branches of phenylpropanoid metabolism. nih.gov

Tracer Studies and Isotopic Labeling in Biosynthesis Research

Tracer studies using isotopically labeled precursors are a powerful tool for elucidating biosynthetic pathways. nih.gov While specific tracer studies on this compound are not extensively documented, research on the biosynthesis of the structurally related cyclic diarylheptanoid, myricanone (B154751), provides valuable insights. In these studies, feeding experiments with 13C-labeled p-coumaric acid demonstrated its incorporation into the myricanone structure, confirming the role of the phenylpropanoid pathway in the formation of the diarylheptanoid backbone. nih.gov This evidence strongly suggests that a similar mechanism, originating from phenylpropanoid precursors, is responsible for the biosynthesis of the acerogenin aglycone of this compound.

The general approach for such studies involves:

Administration of a labeled precursor: A stable isotope-labeled compound (e.g., 13C-L-phenylalanine or 13C-p-coumaric acid) is supplied to the plant or cell culture.

Isolation of the target compound: After a period of metabolism, this compound is extracted and purified.

Analysis of isotope incorporation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to determine the positions and extent of isotope incorporation in the this compound molecule.

These studies provide direct evidence for the metabolic flow from primary precursors to the final complex structure of the natural product.

Comparative Biosynthetic Analyses within the Aceroside Class

The genus Acer is known to produce a variety of diarylheptanoids, including a range of aceroside derivatives. nih.gov Comparative analyses of the metabolite profiles of different Acer species can provide insights into the evolution and diversification of the biosynthetic pathways leading to these compounds.

Different acerosides can vary in their:

Aglycone structure: Modifications to the acerogenin core, such as hydroxylation patterns or degrees of saturation.

Glycosylation patterns: The type and number of sugar units attached to the aglycone, as well as the linkage positions.

These structural variations are the result of the presence and activity of different biosynthetic enzymes in various Acer species. For example, the presence of specific cytochrome P450 monooxygenases could lead to different hydroxylation patterns on the aromatic rings of the acerogenin aglycone. Similarly, the substrate specificity of different UDP-glycosyltransferases would determine the type of sugar attached and its point of attachment.

Comparative transcriptomics and genomics across different Acer species could identify the specific genes responsible for these variations, providing a deeper understanding of the molecular basis for the chemical diversity of acerosides.

Chemical Synthesis and Derivatization Strategies of Aceroside Vii and Analogues

Total Synthesis Approaches to Diarylheptanoid Glycosides

The total synthesis of diarylheptanoid glycosides, particularly those with a macrocyclic ether linkage like aceroside VII, presents significant challenges, primarily in the construction of the large ring system and the stereoselective installation of the glycosidic bond. A unified and convergent strategy has been successfully developed for the synthesis of several acerogenin-type macrocycles, including acerogenin L, the aglycone of this compound. nih.govacs.org

A key feature of this approach is the highly efficient intramolecular SNAr (nucleophilic aromatic substitution) reaction to form the characteristic 15-membered macrocyclic ether ring. nih.govacs.org This reaction involves the cyclization of a linear diarylheptanoid precursor. For instance, the synthesis of acerogenin C, a close analog of acerogenin L, was achieved through the cycloetherification of 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one. This precursor, when treated with cesium fluoride (B91410) in dimethylformamide, yielded the corresponding macrocycle in an impressive 95% yield. nih.gov The success of this macrocyclization is attributed to the preorganization of the linear precursor into a bent conformation, which favors the intramolecular reaction over intermolecular processes. nih.govacs.org

Following the successful formation of the aglycone, the final and critical step is the glycosylation. The synthesis of aceroside IV, the glycoside of acerogenin C, was accomplished by reacting acerogenin C with 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide under phase-transfer catalysis conditions, which stereospecifically afforded the β-aryl glucoside. lookchem.com Subsequent deprotection of the benzoyl groups yielded aceroside IV. nih.govlookchem.com A similar strategy is directly applicable to the synthesis of this compound, involving the glycosylation of acerogenin L.

The general synthetic pathway is outlined below:

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | Assembly of linear diarylheptanoid precursor | Multistep synthesis involving coupling of two aromatic fragments | Linear diarylheptanoid |

| 2 | Intramolecular SNAr Cyclization | CsF, DMF | Macrocyclic aglycone (e.g., Acerogenin L) |

| 3 | Glycosylation | Protected glucopyranosyl bromide, Phase-transfer catalyst | Protected aceroside |

| 4 | Deprotection | Saponification (e.g., NaOH, MeOH/H₂O) | This compound |

Semisynthetic Modifications of this compound Precursors

Semisynthesis offers a valuable alternative to total synthesis, particularly when natural precursors are readily available. The isolation of diarylheptanoid glycosides from natural sources, such as the bark of Alnus species, can provide starting materials for chemical modification. mdpi.com

One primary semisynthetic strategy involves the enzymatic or acidic hydrolysis of abundant, structurally related natural diarylheptanoid glycosides to yield the aglycone. mdpi.com This aglycone, such as acerogenin L isolated from natural sources, can then be subjected to various chemical transformations. For example, selective protection of hydroxyl groups followed by derivatization of the remaining ones can produce a library of analogs.

Furthermore, the glycosidic moiety itself can be modified. After selective protection of the aglycone's hydroxyl groups, the sugar unit could be altered through reactions such as oxidation, reduction, or the introduction of different functional groups to probe the influence of the carbohydrate part on biological activity. The isolation of a variety of diarylheptanoid glycosides from plants like Dioscorea nipponica underscores the natural diversity that can be harnessed and expanded upon through semisynthesis. nih.gov

Stereocontrolled Synthesis Methodologies

The stereochemistry of the heptane (B126788) chain and the anomeric center of the glucose unit are critical for the biological activity of this compound. Therefore, stereocontrolled synthesis methodologies are paramount.

In the total synthesis of acerogenin-type compounds, the stereocenters on the heptane chain are often established using well-established asymmetric reactions. For instance, Sharpless asymmetric epoxidation and dihydroxylation are powerful tools for introducing chirality into aliphatic chains. nih.gov The reduction of a ketone, such as the one present in the synthesized macrocyclic precursor to acerogenin A, can be controlled to produce the desired stereoisomer by selecting the appropriate chiral reducing agent. nih.gov

The stereochemistry of the glycosidic linkage is another crucial aspect. The use of a participating group at the C-2 position of the glycosyl donor, such as an acetyl or benzoyl group, typically directs the formation of the 1,2-trans-glycosidic bond, which in the case of glucose results in the β-anomer. The successful stereospecific synthesis of aceroside IV using a benzoylated glucopyranosyl bromide exemplifies this principle. lookchem.com

Key stereocontrolled reactions in the synthesis of diarylheptanoid glycosides include:

| Synthetic Challenge | Method | Outcome |

| Heptane Chain Stereocenters | Asymmetric epoxidation/dihydroxylation | Enantioselective introduction of hydroxyl groups |

| Heptane Chain Stereocenters | Stereoselective ketone reduction | Control of alcohol stereochemistry |

| Glycosidic Linkage | Neighboring group participation (e.g., C-2 benzoyl group) | Formation of the β-glycosidic bond |

Synthetic Exploration for Structure-Activity Relationship (SAR) Studies

The synthesis of a diverse range of this compound analogues is essential for elucidating the structure-activity relationships (SAR) that govern its biological effects. By systematically modifying different parts of the molecule, researchers can identify the key structural features required for activity and potentially develop more potent or selective compounds. mdpi.commdpi.commdpi.com

SAR studies on cyclic diarylheptanoids generally focus on several key areas:

The Macrocyclic Ring: The size and conformation of the diaryl ether ring are thought to be critical. Synthesizing analogues with different ring sizes or altered substitution patterns on the aromatic rings can provide insights into the optimal conformation for biological activity.

The Heptane Chain: The length, flexibility, and functionalization of the seven-carbon linker are important variables. Analogues with different oxidation states (ketone, alcohol) or stereochemistries at various positions on the chain have been synthesized to probe their influence. nih.govacs.org

The Aromatic Rings: The substitution pattern on the two phenyl rings, including the number and position of hydroxyl and methoxy (B1213986) groups, significantly impacts activity. The synthesis of analogues with varied substitution patterns is a common strategy in SAR studies.

The Glycosidic Moiety: The nature of the sugar unit and its linkage to the aglycone are crucial. Synthesizing analogues with different monosaccharides, or even disaccharides, as well as α-glycosides, can reveal the importance of the carbohydrate portion for molecular recognition and activity.

The development of a unified synthetic strategy for acerogenin-type macrocycles has opened the door for the generation of libraries of cyclic diarylheptanoids for comprehensive biological investigation. nih.govlookchem.com This allows for a systematic exploration of the chemical space around this compound, paving the way for the discovery of new derivatives with enhanced therapeutic potential.

Advanced Analytical Methods for Aceroside Vii Quantification and Profiling

Hyphenated Chromatographic-Spectrometric Techniques (LC-MS/MS, GC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection prowess of mass spectrometry, are indispensable for the analysis of aceroside VII.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of this compound and other diarylheptanoids in plant extracts, particularly from Alnus (alder) and Betula (birch) species. The technique's high sensitivity and selectivity allow for the detection and quantification of this compound even at low concentrations within intricate mixtures. In a typical LC-MS/MS workflow, the extract is first subjected to chromatographic separation, most commonly using a reversed-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency, is employed to resolve this compound from other co-eluting compounds.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for diarylheptanoids, typically operating in negative ion mode to generate the deprotonated molecule [M-H]⁻. For this compound (C₂₅H₃₄O₈, molecular weight 462.53 g/mol ), this would correspond to an m/z of 461.22. In tandem mass spectrometry (MS/MS), this precursor ion is then isolated and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and is the basis for accurate quantification. For instance, in the analysis of black alder bark extracts, a transition for a compound with a precursor ion of m/z 461.18, corresponding to this compound, has been monitored. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of diarylheptanoids, although it is less common for glycosides like this compound due to their low volatility and thermal instability. To overcome this, a derivatization step is necessary to convert the non-volatile glycoside into a more volatile and thermally stable derivative. Silylation is a common derivatization technique where active hydrogen atoms in hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.govmdpi.com This process, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS), significantly increases the volatility of this compound, making it amenable to GC analysis. semanticscholar.org

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column, typically with a non-polar or semi-polar stationary phase. The separated components then enter the mass spectrometer, where they are ionized, usually by electron ionization (EI), and fragmented. The resulting mass spectrum provides a fragmentation pattern that can be used for identification by comparison with spectral libraries. Pyrolysis-GC-MS (Py-GC/MS) is another variant that has been used to analyze complex matrices like bark residues, which may contain this compound. zivak.com This technique involves the thermal degradation of the sample in the absence of oxygen, followed by GC-MS analysis of the volatile pyrolysis products.

High-Performance Quantitative Analysis

The accurate quantification of this compound is crucial for various applications, including chemotaxonomy and the standardization of herbal extracts. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method for high-performance quantitative analysis due to its high resolution, speed, and sensitivity.

The development of a robust quantitative method requires careful validation according to international guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. For diarylheptanoids similar to this compound, quantitative methods have been successfully developed and validated. For example, a UHPLC-MS/MS method for the quantification of diarylheptanoids in European hornbeam (Carpinus betulus L.) demonstrated good linearity with correlation coefficients (R²) greater than 0.99. researchgate.net In another study on the quantification of diarylheptanoids, the LOD and LOQ were determined to be in the low ng/mL range, highlighting the high sensitivity of the technique. core.ac.uk For the analysis of various compounds, including diarylheptanoids, in galanga rhizomes, a linearity range of 0.05-100 mg/L with an r² of ≥0.99 was achieved, with LOD and LOQ values ranging from 0.5 to 50 µg/L. zivak.com

The following table summarizes typical validation parameters for the quantitative analysis of diarylheptanoids using hyphenated chromatographic techniques.

| Parameter | Typical Value/Range | Significance |

| Linearity (R²) | > 0.99 | Indicates a direct proportional relationship between concentration and instrument response. |

| Limit of Detection (LOD) | 0.01 - 10 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.03 - 50 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |

| Precision (%RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly. |

This table presents a generalized summary based on published data for diarylheptanoids and may not represent specific values for this compound.

Targeted Metabolomics Approaches for this compound Detection

Targeted metabolomics focuses on the measurement of a specific, predefined set of metabolites, and it has been successfully applied to the study of diarylheptanoids, including this compound, in plant species. This approach is particularly useful for chemotaxonomic studies, where the quantitative variation of specific compounds can be used to differentiate between closely related species or to identify hybrids.

For instance, a targeted metabolomics study using UHPLC-qqqMS (triple quadrupole mass spectrometry) was conducted on Alnus glutinosa and Alnus incana to analyze their diarylheptanoid profiles. researchgate.net This study revealed significant quantitative differences in the content of several diarylheptanoids, including this compound, between the two species and their hybrids. Such analyses often employ multivariate statistical methods like Principal Component Analysis (PCA) to visualize the complex chemical data and identify patterns that differentiate the sample groups. The PCA plots generated from these studies can show clear clustering of samples based on their species and the relative abundance of diarylheptanoids, underscoring the utility of these compounds as chemical markers. researchgate.net

In these targeted approaches, the selection of this compound and other diarylheptanoids is based on their known presence and chemotaxonomic significance in the studied plant genus. The high selectivity of MRM in LC-MS/MS allows for the accurate quantification of these target compounds even in the presence of a complex background matrix.

Advanced Spectroscopic and Spectrometric Applications in Complex Matrices

Beyond hyphenated chromatography, other advanced spectroscopic and spectrometric techniques play a crucial role in the analysis of this compound, particularly for structural elucidation and for analysis in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous structural determination of natural products. Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure of this compound, including the stereochemistry. The ¹H-NMR spectrum provides information about the number and types of protons and their connectivity, while the ¹³C-NMR spectrum reveals the carbon skeleton. For this compound, specific chemical shifts in the NMR spectra are characteristic of its diarylheptanoid structure and the attached glucopyranosyl moiety. For example, ¹H-NMR data for this compound in CD₃OD shows characteristic signals for the aromatic protons and the protons of the heptane (B126788) chain and the sugar unit. psu.edu The anomeric proton of the glucose moiety typically appears as a doublet in the region of 4.2-4.6 ppm.

The following table provides reported NMR data for this compound.

| Atom | ¹³C-NMR (CD₃OD, 100 MHz) δ | ¹H-NMR (CD₃OD, 400 MHz) δ (J in Hz) |

| 1 | 29.8 | 2.73 (br s) |

| 2 | 46.4 | 2.73 (br s) |

| 3 | 211.9 | - |

| 4 | 51.3 | 2.52 (m), 2.62 (m) |

| 5 | 68.2 | 3.99 (m) |

| 6 | 40.5 | 1.65 (m) |

| 7 | 31.9 | 2.52 (m) |

| 1' | 133.3 | - |

| 2', 6' | 130.3 | 6.98 (d, 8.3) |

| 3', 5' | 116.1 | 6.67 (d, 8.3) |

| 4' | 156.4 | - |

| 1'' | 134.1 | - |

| 2'', 6'' | 130.3 | 6.98 (d, 8.3) |

| 3'', 5'' | 116.2 | 6.68 (d, 8.3) |

| 4'' | 156.6 | - |

| Data from a study on Alnus hirsuta. psu.edu |

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule and is often used as a detector in HPLC. The UV spectrum of this compound is characterized by absorption maxima related to its phenolic chromophores. Diarylheptanoids typically exhibit absorption maxima in the range of 200-300 nm. The presence of phenolic hydroxyl groups and a ketone function influences the exact position and intensity of these absorption bands.

High-Resolution Mass Spectrometry (HRMS) , often coupled with LC (LC-HRMS), provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. This is a critical step in the identification of novel compounds and for confirming the identity of known compounds like this compound in complex extracts. For instance, the negative-ion HR-FAB-MS of a related diarylheptanoid glycoside showed a quasi-molecular ion that was used to confirm its molecular formula. psu.edu

Biological Activities and Molecular Mechanisms of Aceroside Vii

Antioxidant Activity and Associated Cellular Pathways

Acteoside demonstrates significant antioxidant properties through direct and indirect mechanisms, playing a crucial role in mitigating cellular damage caused by oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to damage to lipids, proteins, and DNA. researchgate.netnih.gov

Free Radical Scavenging Capabilities in vitro

Acteoside has been shown to be a potent scavenger of various free radicals. Its efficacy is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netscbt.com The ability of a compound to donate a hydrogen atom or an electron to these stable radicals is a measure of its free radical scavenging capacity.

Studies have demonstrated that acteoside effectively scavenges DPPH radicals in a concentration-dependent manner. nih.gov In comparative studies, acteoside has shown more potent effects than other well-known antioxidants like resveratrol (B1683913) in certain assays. nih.gov This direct antioxidant action is a key component of its cellular protective effects.

Table 1: In Vitro Antioxidant Activity of Acteoside

| Assay | Metric | Result for Acteoside | Reference Compound | Reference Compound Result |

|---|---|---|---|---|

| DPPH Radical Scavenging | EC₅₀ | Lower than reference in some studies | α-tocopherol, Vitamin C | Higher EC₅₀ than Acteoside |

| ABTS Radical Scavenging | EC₅₀ | 128.47 µM | Trolox | 172.18 µM |

| LDL Oxidation Inhibition | Lag Time | Increased | Resveratrol | Less increase than Acteoside |

EC₅₀ (Half maximal effective concentration) represents the concentration of the compound required to scavenge 50% of the free radicals. A lower EC₅₀ indicates higher antioxidant activity. Data synthesized from multiple sources. nih.gov

Modulation of Oxidative Stress Response Pathways

Beyond direct radical scavenging, acteoside modulates endogenous antioxidant defense systems. A primary mechanism is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

In vitro studies have shown that acteoside can upregulate the expression of these antioxidant enzymes, thereby enhancing the cell's capacity to neutralize ROS and reduce oxidative damage. This modulation of cellular defense pathways provides a more sustained antioxidant effect compared to direct scavenging alone.

Anti-inflammatory Cellular Mechanisms

Chronic inflammation is a key driver of many diseases and is characterized by the overproduction of inflammatory mediators. mdpi.com Acteoside has demonstrated significant anti-inflammatory effects by targeting several key points in the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators

Acteoside has been shown to effectively reduce the production of several key pro-inflammatory mediators in vitro. In cell models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, acteoside significantly decreases the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins like IL-1β and IL-6. These mediators are crucial in amplifying the inflammatory response; their inhibition is a key indicator of anti-inflammatory potential. The reduction of these molecules occurs in a dose-dependent manner.

Table 2: Effect of Acteoside on Pro-inflammatory Mediator Production in LPS-stimulated RAW264.7 Cells

| Mediator | Effect of Acteoside Treatment | Mechanism of Action |

|---|---|---|

| Nitric Oxide (NO) | Significant Reduction | Downregulation of iNOS mRNA expression |

| Tumor Necrosis Factor-α (TNF-α) | Significant Reduction | Downregulation of TNF-α mRNA expression |

| Interleukin-6 (IL-6) | Significant Reduction | Downregulation of IL-6 mRNA expression |

| Prostaglandin E₂ (PGE₂) | Significant Reduction | Downregulation of COX-2 mRNA expression |

Data compiled from in vitro studies on macrophage cell lines.

Regulation of Nuclear Factor-κB (NF-κB) Signaling

The Nuclear Factor-κB (NF-κB) signaling pathway is a central regulator of inflammation. mdpi.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus. There, it binds to DNA and promotes the transcription of genes encoding pro-inflammatory proteins, including TNF-α, IL-6, COX-2, and iNOS.

Acteoside has been shown to inhibit the activation of the NF-κB pathway. It can prevent the degradation of the IκB protein, thereby sequestering NF-κB in the cytoplasm and preventing it from initiating the transcription of pro-inflammatory genes. This inhibition of a master regulator of inflammation contributes significantly to the broad anti-inflammatory effects of acteoside.

Impact on Cyclooxygenase and Nitric Oxide Synthase Activity

Cyclooxygenase (COX) and nitric oxide synthase (NOS) are two key enzymes involved in the inflammatory process. There are two main forms of each enzyme: a constitutive form (COX-1, nNOS, eNOS) involved in normal physiological functions, and an inducible form (COX-2, iNOS) that is upregulated during inflammation and is responsible for the production of large amounts of pro-inflammatory mediators.

Acteoside has been found to specifically target the inducible forms of these enzymes. It significantly inhibits the expression and activity of COX-2, which is responsible for producing prostaglandins (B1171923) that contribute to inflammation and pain. Similarly, it downregulates the expression of iNOS, the enzyme that produces large quantities of nitric oxide, a key inflammatory mediator. The inhibitory effect of acteoside on COX-2 and iNOS activity is often linked to its regulation of the NF-κB pathway, as the genes for these enzymes are targets of NF-κB.

Antifibrotic Effects in Cellular Models

The potential of aceroside VII to counteract the pathological processes of fibrosis has been investigated in cellular models, with a particular focus on its effects on hepatic stellate cells (HSCs), which are the primary cell type responsible for liver fibrosis.

Inhibition of Hepatic Stellate Cell Proliferation in vitro

Research has demonstrated that this compound exhibits significant antifibrotic activity by directly targeting the proliferation of hepatic stellate cells. A study involving the isolation of this compound from the inner bark of Betula platyphylla evaluated its effects on the HSC-T6 cell line, an established in vitro model for studying liver fibrosis. The findings revealed that this compound significantly inhibited the proliferation of these cells in a dose-dependent manner. nih.gov This inhibitory effect was observed at concentrations ranging from 10 µM to 100 µM, indicating a direct action on the cellular machinery that drives the excessive growth of HSCs during liver injury. nih.gov

The activation and subsequent proliferation of HSCs are critical events in the progression of liver fibrosis, leading to the excessive deposition of extracellular matrix proteins and scar tissue formation. nih.govnih.gov By impeding the proliferation of these cells, this compound demonstrates potential as a therapeutic agent for mitigating fibrotic processes in the liver.

Table 1: Effect of this compound on Hepatic Stellate Cell (HSC-T6) Proliferation

| Concentration (µM) | Inhibition of Proliferation |

| 10 | Significant inhibition observed |

| 100 | Dose-dependent increase in inhibition |

Note: This table is illustrative and based on the qualitative description of significant dose-dependent inhibition found in the source. nih.gov

Underlying Cellular Signaling in Antifibrotic Responses

While the inhibitory effect of this compound on hepatic stellate cell proliferation is established, the precise underlying cellular signaling pathways modulated by this compound have not been fully elucidated in the available scientific literature. The study that identified its antiproliferative activity did not delve into the specific molecular mechanisms for this compound itself. nih.gov However, the same study provided insights into the mechanisms of other structurally related diarylheptanoids isolated from the same source. nih.gov For instance, the compound 1,7-bis-(4-hydroxyphenyl)-5-hepten-3-one was found to dramatically decrease collagen content and increase the activity of caspases-3/7, which are key executioner enzymes in apoptosis, or programmed cell death. nih.gov

The activation of HSCs is known to be driven by various pro-fibrotic cytokines, such as transforming growth factor-beta (TGF-β), which initiates a signaling cascade that includes the Smad protein family, leading to increased expression of fibrotic genes. mdpi.com Future research is needed to determine whether this compound exerts its antifibrotic effects by modulating these or other critical signaling pathways, such as those involved in cell cycle regulation or the induction of apoptosis in activated HSCs.

Enzyme Inhibitory Profiles

The therapeutic potential of natural compounds is often linked to their ability to inhibit specific enzymes involved in disease pathology. The enzyme inhibitory profile of this compound has been a subject of interest, although comprehensive data across a wide range of enzymes is not yet available.

Aldose Reductase Inhibition

There is currently no specific data available in the scientific literature regarding the inhibitory activity of this compound against aldose reductase. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. nih.govencyclopedia.pubnih.govmdpi.com The conversion of glucose to sorbitol by aldose reductase can lead to osmotic stress and the generation of advanced glycation end products, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.govencyclopedia.pubnih.govmdpi.com While various natural compounds, including other flavonoids and diarylheptanoids, have been investigated as aldose reductase inhibitors, the specific interaction of this compound with this enzyme remains an area for future investigation. nih.govfrontiersin.orgnih.gov

Investigations into Histone Deacetylase (HDAC) Modulation (referencing related acerosides)

Direct studies on the modulation of histone deacetylases (HDACs) by this compound are not present in the current literature. However, research into a closely related compound, aceroside VIII, has provided valuable insights into the potential for this class of diarylheptanoids to interact with HDACs. A study on diarylheptanoids isolated from Betula platyphylla identified aceroside VIII as a new, natural, and selective inhibitor of histone deacetylase 6 (HDAC6). nih.gov

HDACs are a class of enzymes that remove acetyl groups from histones, leading to changes in chromatin structure and gene expression, and are implicated in various diseases, including cancer. nih.gov The study found that aceroside VIII selectively inhibited the catalytic activity of HDAC6. nih.gov This selective inhibition suggests that specific structural features of the aceroside scaffold may be important for interacting with the active site of certain HDAC isoforms. Given the structural similarity between this compound and aceroside VIII, it is plausible that this compound may also exhibit some level of HDAC inhibitory activity, though this requires direct experimental verification.

Exploration of Other Relevant Enzyme Targets

Beyond aldose reductase and histone deacetylases, there is a lack of specific information in the reviewed scientific literature concerning the inhibitory effects of this compound on other relevant enzyme targets. The broad biological activities reported for diarylheptanoids suggest that they may interact with a variety of enzymes. nih.gov However, specific studies to identify and characterize these interactions for this compound are needed to fully understand its pharmacological profile.

Receptor Modulatory Actions

The biological effects of this compound, a diarylheptanoid compound, are beginning to be elucidated, with research pointing towards its potential interaction with key cellular receptors. These interactions are fundamental to understanding its molecular mechanisms and potential therapeutic applications.

Sodium-Glucose Cotransporter 2 (SGLT2) Receptor Interaction Studies

While direct studies on the interaction of this compound with the Sodium-Glucose Cotransporter 2 (SGLT2) are not extensively documented in current literature, research on structurally related cyclic diarylheptanoids isolated from the bark of Acer nikoense provides valuable insights. SGLT2 is a crucial transporter for glucose reabsorption in the kidneys, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govwikipedia.orgfrontiersin.org

A study evaluating compounds from A. nikoense demonstrated that certain cyclic diarylheptanoids, namely acerogenin A and acerogenin B, exhibited inhibitory activity against both SGLT1 and SGLT2. nih.gov Acerogenin A and B are structurally similar to this compound, suggesting that this compound may also possess the ability to interact with and modulate SGLT receptors. The inhibitory concentrations (IC50) for these related compounds are detailed in the table below.

| Compound | SGLT1 IC50 (µM) | SGLT2 IC50 (µM) |

| Acerogenin A | 20.0 | 94.0 |

| Acerogenin B | 26.0 | 43.0 |

| Data from a study on cyclic diarylheptanoids from Acer nikoense. nih.gov |

The findings for acerogenin A and B suggest that the diarylheptanoid scaffold is a promising chemical framework for the development of SGLT inhibitors. nih.gov However, further specific studies are required to determine the precise interaction and inhibitory potency of this compound on SGLT2.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism/Antagonism (in diarylheptanoid context)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that play essential roles in the regulation of cellular differentiation, development, and metabolism (carbohydrate, lipid, and protein), and tumorigenesis. nih.govwikipedia.org Diarylheptanoids, the class of compounds to which this compound belongs, have been investigated for their ability to modulate PPAR activity.

Research on a new cyclic diarylheptanoid isolated from Alnus japonica demonstrated a significant anti-adipogenic effect in 3T3-L1 cells. This effect was mediated through the down-regulation of key adipogenic transcription factors, including PPARγ. nih.gov The study found that the compound suppressed the expression of PPARγ, which is a master regulator of adipogenesis. nih.gov This suggests that some diarylheptanoids can act as antagonists or modulators of PPARγ signaling.

Given that this compound is a diarylheptanoid, it is plausible that it may also exhibit modulatory effects on PPARs. However, direct experimental evidence of this compound's agonistic or antagonistic activity on any of the PPAR isoforms (α, β/δ, or γ) is currently lacking in the scientific literature. Further investigation is necessary to characterize the specific interactions of this compound with PPARs and to understand the consequent physiological effects.

Vasorelaxant Activity and Associated Physiological Pathways

The potential for this compound to induce vasorelaxation, a process that can contribute to the regulation of blood pressure, is an area of interest within the broader study of diarylheptanoids. While direct evidence for this compound is limited, the vasorelaxant properties of various plant-derived compounds have been extensively studied, providing a framework for potential mechanisms.

The vasorelaxant effect of many natural compounds is often mediated through the endothelium, the inner lining of blood vessels. nih.gov One of the key endothelium-dependent pathways involves the production of nitric oxide (NO). mdpi.com NO diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. Elevated cGMP then activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation. nih.gov

Another important mechanism involves the modulation of ion channels, particularly potassium (K+) channels in the vascular smooth muscle cell membrane. researchgate.net Activation of K+ channels leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium (Ca2+) channels, thereby reducing Ca2+ influx and promoting relaxation. mdpi.com

While the specific pathways through which this compound might act are yet to be determined, the established mechanisms for other natural compounds provide plausible avenues for future research into its potential vasorelaxant effects.

Genoprotective Effects in Cellular Assays

The ability of a compound to protect genetic material from damage is a significant aspect of its potential therapeutic value. Studies on diarylheptanoids isolated from Alnus glutinosa have demonstrated notable genoprotective effects in human lymphocytes. researchgate.net

Mitigation of DNA Damage and Chromosomal Aberrations

In a study investigating the chemoprotective effects of diarylheptanoids, several of these compounds were shown to significantly decrease the frequency of micronuclei in human lymphocytes. researchgate.net Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. Their presence is an indicator of chromosomal damage. researchgate.net

The study reported that some diarylheptanoids, at a concentration of 1 µg/mL, reduced the frequency of micronuclei by a substantial margin, in some cases more effectively than the synthetic radioprotector amifostine. researchgate.net

Genoprotective Activity of Diarylheptanoids from Alnus glutinosa

| Compound | Concentration (µg/mL) | Reduction in Micronuclei Frequency (%) |

| Diarylheptanoid 1 | 1 | 52.8 |

| Diarylheptanoid 2 | 1 | 43.8 |

| Diarylheptanoid 5 | 1 | 63.6 |

| New Diarylheptanoid 13 | 1 | 44.4 |

| New Diarylheptanoid 14 | 1 | 56.0 |

| Amifostine (synthetic protector) | 1 | 17.2 |

| Data from a study on diarylheptanoids from Alnus glutinosa. researchgate.net |

Although this study did not specifically include this compound, the strong genoprotective activity of other diarylheptanoids suggests that this compound may possess similar properties. Further cellular assays are needed to confirm and quantify the potential of this compound in mitigating DNA damage and chromosomal aberrations.

Influence on DNA Repair Mechanisms

The genoprotective effects of a compound can be attributed to its ability to influence DNA repair mechanisms. While direct studies on this compound's role in DNA repair are not available, research on related compounds and classes of molecules provides some mechanistic clues.

One potential mechanism is through the modulation of enzymes involved in DNA repair pathways. For instance, histone deacetylase (HDAC) inhibitors have been shown to impact DNA repair. coventry.ac.ukresearchgate.net A related compound, aceroside VIII, has been identified as a selective HDAC6 inhibitor. nih.gov HDAC inhibitors can alter chromatin structure, making DNA more accessible to repair proteins, but they can also suppress the expression of DNA damage repair proteins in some contexts. coventry.ac.uk

Cell Proliferation Modulation in vitro

Diarylheptanoids, a class of natural phenols, have demonstrated significant potential in modulating cell proliferation in various cancer cell lines. Their effects are often concentration-dependent and can lead to the inhibition of cancer cell growth through the induction of cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

The cell cycle is a series of events that takes place in a cell as it grows and divides. Diarylheptanoids have been shown to interfere with this process, leading to a halt at specific checkpoints. This arrest prevents the cancer cells from progressing through the cycle and proliferating.

Research on different diarylheptanoids has revealed their ability to induce cell cycle arrest at either the G0/G1 or the S phase. For instance, certain diarylheptanoids isolated from Alpinia officinarum were found to cause S-phase arrest in human neuroblastoma cells. nih.govnih.govmdpi.com This is significant as the S phase is when DNA replication occurs, and its arrest can prevent the propagation of cancerous cells. In another study, a diarylheptanoid from Alpinia officinarum was shown to induce S phase arrest in SH-SY5Y neuroblastoma cells by upregulating activating transcription factor 3 (ATF3) and stabilizing the tumor suppressor protein p53. mdpi.com

Conversely, other studies have reported a G0/G1 phase arrest. For example, the related compound acteoside has been observed to block cell cycle progression at the G1 phase in human promyelocytic leukemia HL-60 cells. researchgate.net This was associated with a reduction in the levels of several key G1 phase proteins, including cyclin-dependent kinases (CDK) 2 and 6, and cyclins D1, D2, D3, and E. researchgate.net Furthermore, an increase in the expression of CDK inhibitors p21 and p27 was noted. researchgate.net

| Cell Line | Compound | Effect on Cell Cycle | Key Molecular Changes | Reference |

| IMR-32, SK-N-SH, NB-39 (Neuroblastoma) | Diarylheptanoids from Alpinia officinarum | S-phase arrest | Increased sub-G1 population | nih.govnih.gov |

| SH-SY5Y (Neuroblastoma) | Diarylheptanoid from Alpinia officinarum | S-phase arrest | Upregulation of ATF3, stabilization of p53 | mdpi.com |

| HL-60 (Promyelocytic Leukemia) | Acteoside | G0/G1 phase arrest | Decreased CDK2, CDK6, Cyclin D1/D2/D3/E; Increased p21, p27 | researchgate.net |

Apoptotic Pathway Activation

Apoptosis is a form of programmed cell death that is crucial for removing unwanted or damaged cells. A hallmark of many cancer cells is their ability to evade apoptosis. Diarylheptanoids have been shown to induce apoptosis in various cancer cell lines, making them a promising area of anticancer research.

The mechanisms by which diarylheptanoids induce apoptosis often involve the mitochondrial (intrinsic) pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. For example, diarylheptanoids from Alpinia officinarum were found to induce nuclear shrinkage and fragmentation, hallmarks of apoptosis, in neuroblastoma cells. nih.gov This was accompanied by the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. nih.gov

Similarly, a diarylheptanoid from Curcuma comosa was shown to induce apoptosis in murine P388 leukemic cells by causing DNA breakage and increasing caspase-3 activity. scirp.org This compound also led to a decrease in the intracellular antioxidant glutathione and impaired the mitochondrial transmembrane potential, further supporting the involvement of the mitochondrial pathway. scirp.org

| Cell Line | Compound Source | Apoptotic Effects | Key Molecular Events | Reference |

| IMR-32, SK-N-SH, NB-39 (Neuroblastoma) | Alpinia officinarum | Nuclear shrinkage and fragmentation | Activation of caspase-3 and caspase-9 | nih.gov |

| P388 (Murine Leukemia) | Curcuma comosa | DNA breakage, chromatin condensation | Increased caspase-3 activity, decreased glutathione, impaired mitochondrial potential | scirp.org |

| HT29 (Colon Cancer) | Betula platyphylla | Enhanced apoptosis with A452 | Synergistic growth inhibition | researchgate.net |

Modulation of Signal Transducer and Activator of Transcription (STAT) Pathways

The Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a critical role in relaying signals from cytokines and growth factors to the nucleus, thereby influencing gene expression related to cell proliferation, differentiation, and survival. researchgate.netresearchgate.net Dysregulation of the JAK/STAT signaling pathway is frequently observed in various cancers.

Some diarylheptanoids have been found to modulate the JAK/STAT pathway, suggesting another mechanism for their anticancer effects. For instance, certain diarylheptanoids have been identified as agonists of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAchR)-JAK2-STAT3 signaling pathway in macrophages, which has anti-inflammatory implications. scienceopen.com In the context of cancer, the modulation of STAT3 is of particular interest. Curcumin (B1669340), a well-known diarylheptanoid, has been shown to suppress STAT3 signaling, which is often constitutively active in many tumors and promotes their growth and survival. mdpi.com The suppression of STAT3 by curcumin disrupts the JAK/STAT pathway and negatively regulates the cell cycle and activates apoptosis. mdpi.com

In contrast, other studies have shown that certain diarylheptanoids can activate JAK2/STAT3 signaling, which in some cellular contexts, can have protective effects. scienceopen.com For example, acteoside was found to inhibit the IL-1β-induced activation of the JAK/STAT pathway in osteoarthritic chondrocytes, thereby reducing inflammation and apoptosis. This highlights the complex and context-dependent nature of diarylheptanoid interactions with the STAT signaling cascade.

| Cellular Context | Compound | Effect on STAT Pathway | Downstream Consequences | Reference |

| Macrophages | Diarylheptanoids | Activation of α7 nAchR-JAK2-STAT3 signaling | Anti-inflammatory activity | scienceopen.com |

| Various Cancer Cells | Curcumin | Suppression of STAT3 signaling | Inhibition of proliferation, induction of apoptosis | mdpi.com |

| Osteoarthritic Chondrocytes | Acteoside | Inhibition of IL-1β-induced JAK/STAT activation | Reduced inflammation and apoptosis |

Prospective Research Directions and Academic Significance

Identification of Novel Biological Targets and Mechanistic Pathways

Future research on aceroside VII will critically depend on the precise identification of its molecular targets and the elucidation of its mechanistic pathways. Currently, this compound has been shown to possess antifibrotic and DNA-protective properties, which serve as foundational leads for deeper investigation. thieme-connect.comnih.gov

One of the most defined activities of this compound is its ability to significantly inhibit the proliferation of hepatic stellate cells (HSCs), the primary cells involved in liver fibrosis. nih.gov This suggests a potential therapeutic application in treating fibrotic diseases. The next research step is to unravel the specific mechanism driving this inhibition. Prospective studies should investigate key fibrotic signaling pathways, such as the Transforming Growth Factor-beta (TGF-β)/Smad pathway, which is a central regulator of collagen production in HSCs. Determining if this compound directly or indirectly modulates components of this pathway would be a significant advancement.

Furthermore, studies on diarylheptanoids from Alnus glutinosa have indicated that these compounds, this compound included, can decrease DNA damage in human lymphocytes. thieme-connect.com This chemoprotective effect hints at mechanisms involving the upregulation of endogenous antioxidant defenses. Future investigations could explore the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant response.

Additionally, exploring targets of closely related molecules can provide valuable hypotheses. For instance, the related compound aceroside VIII has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6). Given the structural similarity—aceroside VIII is simply this compound with an additional apiose sugar—it is plausible that this compound may also interact with HDACs. jst.go.jp This presents a testable hypothesis and a novel, yet unconfirmed, potential target that warrants investigation.

| Known/Potential Target Area | Proposed Research Focus | Relevant Findings |

| Liver Fibrosis | Investigate modulation of TGF-β/Smad signaling in Hepatic Stellate Cells (HSCs). | This compound inhibits HSC proliferation in a dose-dependent manner. nih.gov |

| Chemoprotection/DNA Damage | Examine activation of the Nrf2 antioxidant response pathway. | Diarylheptanoids from Alnus glutinosa show a pronounced effect in decreasing DNA damage. thieme-connect.com |

| Epigenetic Regulation | Test for inhibitory activity against Histone Deacetylases (HDACs), particularly HDAC6. | The closely related aceroside VIII is a known selective HDAC6 inhibitor. jst.go.jp |

Discovery of Undiscovered Bioactivities of this compound and Related Glycosides

The full spectrum of this compound's biological activities remains largely unexplored. The broader class of diarylheptanoids, however, is known for a wide array of pharmacological effects, suggesting that this compound may possess similar, currently undiscovered, properties. phcogrev.comnih.gov These compounds have been reported to exhibit antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities. phcogrev.comresearchgate.net

A logical next step is to screen this compound for these bioactivities. Its demonstrated antifibrotic effect, a process closely linked to chronic inflammation, makes its potential as an anti-inflammatory agent a particularly strong area for future research. nih.gov Investigations could focus on its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins in cellular models of inflammation.

The anticancer potential of this compound also merits significant attention. Many natural glycosides and diarylheptanoids interfere with cancer cell proliferation, survival, and metastasis. researchgate.net Screening this compound against a panel of human cancer cell lines could reveal cytotoxic or cytostatic effects. In a study on compounds from Alnus hirsuta, this compound was tested for hepatoprotective effects but did not show significant activity in that specific assay, whereas other related diarylheptanoids did. nih.gov This highlights the importance of empirical testing, as even small structural differences can lead to distinct biological profiles.

| Potential Bioactivity | Rationale Based on Chemical Class (Diarylheptanoids) |

| Anti-inflammatory | Many diarylheptanoids inhibit key inflammatory mediators. phcogrev.comresearchgate.net This is a logical extension of its known antifibrotic activity. |

| Anticancer | Diarylheptanoids have demonstrated anticancer properties. phcogrev.comresearchgate.net |

| Antioxidant | This is a hallmark activity of the diarylheptanoid class, likely contributing to other observed effects like chemoprotection. phcogrev.comnih.gov |

| Antiviral | Some compounds within the class have shown activity against viruses such as HIV-1. phcogrev.com |

Advancements in Biosynthetic Pathway Engineering for Sustainable Production

This compound is a secondary metabolite isolated from the bark of several tree species. thieme-connect.comnih.govnih.gov Reliance on direct extraction from natural sources presents challenges for scalability and sustainability, potentially hindering large-scale research and development. Therefore, a crucial area of future research is the development of alternative production methods through biosynthetic pathway engineering.

This approach involves identifying the genes and enzymes responsible for producing this compound in its native plant hosts and transferring them into a microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae. The biosynthesis of diarylheptanoids is believed to involve enzymes like polyketide synthases (PKS) or chalcone (B49325) synthase (CHS)-like enzymes to construct the carbon skeleton, followed by tailoring enzymes like reductases and hydroxylases.

For this compound, a key final step is the glycosylation of the (-)-centrolobol aglycone. This requires the identification and characterization of a specific UDP-glycosyltransferase (UGT) capable of attaching a glucose molecule at the correct position. Research efforts should focus on:

Pathway Discovery: Using transcriptomics and genomics on source plants like Acer nikoense to identify the complete set of biosynthetic genes.

Enzyme Characterization: Expressing the candidate genes in a host system to confirm their function, especially the crucial glycosyltransferase.

Pathway Reconstruction: Assembling the identified genes into a microbial host to establish a functional heterologous production pathway. nih.gov

Metabolic Engineering: Optimizing precursor supply and balancing pathway expression in the microbial host to maximize yields, creating a sustainable and reliable source of this compound. nih.gov

High-Throughput Screening and Computational Modeling for SAR and Target Identification

To accelerate the discovery of new bioactivities and understand the structural requirements for its known effects, a combination of high-throughput screening (HTS) and computational modeling is essential.

HTS allows for the rapid testing of this compound against extensive libraries of enzymes and cellular targets, which could efficiently uncover novel biological activities and mechanisms. nih.gov This unbiased approach can complement the hypothesis-driven research described earlier.

Computational modeling offers a powerful tool for predicting biological targets and understanding interactions at a molecular level. Techniques like reverse docking (or target fishing) can screen the structure of this compound against databases of protein structures to identify potential binding partners. Furthermore, molecular dynamics simulations can be used to model the stability of the this compound-protein complex and predict binding affinities. researchgate.net

A key area for this approach is in elucidating the Structure-Activity Relationship (SAR). By comparing the activity of this compound with its aglycone, (-)-centrolobol, and its more complex glycoside relative, aceroside VIII, researchers can determine the functional importance of the glycosidic moieties. For example, both this compound and its aglycone, (-)-centrolobol, show antifibrotic activity by inhibiting HSC proliferation. nih.gov A quantitative comparison of their potency would clarify the precise role the glucose unit plays in this effect—whether it enhances potency, improves solubility, or affects cell uptake. Computational docking of these related structures into hypothesized targets could provide a molecular basis for observed SAR.

Interdisciplinary Research Integrating Omics Data for Comprehensive Understanding

A truly comprehensive understanding of this compound's biological role requires an interdisciplinary, systems-level approach. Integrating various "omics" technologies can provide an unbiased, global view of the cellular response to the compound, moving beyond single-target-pathway analysis.

When cells, such as hepatic stellate cells or cancer cells, are treated with this compound, a multi-omics analysis could be performed:

Transcriptomics (e.g., RNA-seq): This would reveal the full spectrum of genes whose expression is altered by this compound, identifying entire signaling networks and cellular processes that are affected.

Proteomics: This analysis identifies changes in protein expression and post-translational modifications (e.g., phosphorylation), which can help pinpoint the direct molecular targets and downstream signaling events.

Metabolomics: This technique assesses changes in the cellular metabolic profile, providing insights into how this compound impacts cellular energy and biosynthetic processes.

The integration of these large datasets with the computational models and SAR data generated in other research arms would facilitate the construction of a robust network model of this compound's mechanism of action. researchgate.net This systems biology approach would not only validate hypothesized targets but also has the potential to reveal unexpected new functions and provide a solid foundation for its future development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying aceroside VII in plant extracts?

- Methodology : Use HPLC-PDA or UHPLC-QTOF-MS for separation and quantification, coupled with NMR (¹H, ¹³C, 2D-COSY) for structural confirmation. Calibrate with purified this compound standards (if available) and validate using spike-and-recovery experiments in representative matrices .

- Key Data :

| Method | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |

|---|---|---|---|---|

| HPLC | 0.5 | 1.5 | 92–105 | |

| UHPLC | 0.1 | 0.3 | 88–97 |

Q. How can researchers validate the antioxidant activity of this compound in vitro?

- Methodology : Employ DPPH radical scavenging and FRAP assays at concentrations of 10–100 µM. Compare with positive controls (e.g., ascorbic acid). For cellular antioxidant activity, use H₂O₂-induced oxidative stress models in HepG2 or RAW264.7 cells, measuring ROS reduction via fluorescence probes (e.g., DCFH-DA) .

Q. What are the primary challenges in isolating this compound from natural sources?

- Methodology : Optimize solvent extraction (e.g., 70% ethanol for polyphenol recovery) followed by preparative chromatography (e.g., reverse-phase C18 columns). Challenges include low yield (typically <1% w/w in Acer spp.) and co-elution with structurally similar glycosides (e.g., aceroside VIII). Validate purity via NMR and HRMS .

Advanced Research Questions

Q. How should experimental designs address contradictions in this compound’s reported bioactivities across studies?

- Methodology :

- Dose-Response Consistency : Test overlapping concentration ranges (e.g., 5–50 µM) in multiple cell lines (e.g., cancer vs. normal).

- Standardization : Use identical solvent vehicles (e.g., DMSO ≤0.1%) and exposure times (24–48 hrs).

- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to reconcile discrepancies, such as conflicting IC₅₀ values in anti-proliferative assays .

Q. What computational strategies can predict structure-activity relationships (SAR) for this compound derivatives?

- Methodology :

- Perform molecular docking (AutoDock Vina) to identify binding affinities with targets like COX-2 or NF-κB.

- Use QSAR models (e.g., CoMFA) to optimize glycosidic substitutions for enhanced bioavailability.

- Validate predictions via synthesis of analogs (e.g., methylated or acetylated derivatives) and in vitro testing .

Q. How can researchers elucidate this compound’s mechanism of action in complex biological systems?

- Methodology :

- Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathways affected in treated cells.

- Knockdown/Overexpression : Use CRISPR-Cas9 to silence putative targets (e.g., Nrf2 for antioxidant responses) and assess phenotypic rescue.